molecular formula C8H4BrClN4S B1321247 2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine CAS No. 805319-85-1

2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine

Cat. No.: B1321247
CAS No.: 805319-85-1
M. Wt: 303.57 g/mol
InChI Key: HVMRQRTYMJLWFI-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C8H4BrClN4S and its molecular weight is 303.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Formation

Research has explored the synthesis and properties of various imidazo[4,5-b]pyridine derivatives. For example, Smolyar et al. (2007) and Yutilov et al. (2005) discuss the nitration and halogenation of imidazo[4,5-b]pyridin-2-one derivatives, leading to the formation of nitro and halogenated compounds under specific conditions (Smolyar et al., 2007) (Yutilov et al., 2005).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have been evaluated for their role in inhibiting corrosion. Saady et al. (2021) investigated the inhibition performance of certain derivatives against mild steel corrosion, finding high inhibition performance and identifying these derivatives as mixed-type inhibitors (Saady et al., 2021).

Potential as Enzyme Inhibitors

Jabri et al. (2023) synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives and evaluated their potential as inhibitors for tyrosyl-tRNA synthetase, an important enzyme. They found that some compounds showed significant binding affinity, indicating potential therapeutic applications (Jabri et al., 2023).

Pharmaceutical Research

Imidazo[4,5-b]pyridine derivatives have been studied for their pharmaceutical applications. Singh et al. (1994) reported the transformation of certain derivatives into potent cAMP PDE III inhibitors, indicating their significance in medicinal chemistry (Singh et al., 1994).

Other Chemical Syntheses

Further research by authors like Bakavoli et al. (2006) and Brown et al. (1979) has explored the synthesis of various derivatives of imidazo[4,5-b]pyridines and related compounds, contributing to a broader understanding of their chemical properties and potential applications (Bakavoli et al., 2006) (Brown et al., 1979).

Properties

IUPAC Name

4-bromo-8-chloro-12-methyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN4S/c1-14-2-11-3-5(14)4-7(13-6(3)10)15-8(9)12-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMRQRTYMJLWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C3C(=C21)N=C(S3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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